N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide
Description
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE is a complex organic compound that features a benzodiazole core, a fluorophenyl group, and a hydroxy-substituted pentanamide chain
Properties
Molecular Formula |
C21H24FN3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxypentanamide |
InChI |
InChI=1S/C21H24FN3O2/c1-15(26)6-11-21(27)23-13-12-20-24-18-4-2-3-5-19(18)25(20)14-16-7-9-17(22)10-8-16/h2-5,7-10,15,26H,6,11-14H2,1H3,(H,23,27) |
InChI Key |
QNSOPOBMYZZTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the hydroxy-substituted pentanamide chain via an amide coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide group results in an amine .
Scientific Research Applications
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity, while the hydroxy-substituted pentanamide chain could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the fluorophenyl group but has a different core structure.
2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE: Similar in having a fluorophenyl group and a pentanamide chain.
Uniqueness
N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-HYDROXYPENTANAMIDE is unique due to its specific combination of a benzodiazole core, a fluorophenyl group, and a hydroxy-substituted pentanamide chain. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
